molecular formula C8H10O2S B6268592 trimethylthiophene-3-carboxylic acid CAS No. 123450-49-7

trimethylthiophene-3-carboxylic acid

Cat. No.: B6268592
CAS No.: 123450-49-7
M. Wt: 170.2
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Description

Trimethylthiophene-3-carboxylic acid is a thiophene derivative characterized by a five-membered aromatic ring containing sulfur, with three methyl groups and a carboxylic acid substituent at the 3-position. Thiophene derivatives are widely studied for their electronic properties, pharmaceutical applications, and roles in organic synthesis .

Properties

CAS No.

123450-49-7

Molecular Formula

C8H10O2S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylthiophene-3-carboxylic acid can be achieved through various methods. Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale adaptations of laboratory methods. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives . These methods are scaled up to meet industrial demands, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .

Scientific Research Applications

Trimethylthiophene-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares trimethylthiophene-3-carboxylic acid (inferred from structural analogs) with key related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound* 3-carboxylic acid, three methyl groups C₈H₁₀O₂S ~170 (estimated) Electronic materials, drug intermediates
Methyl-3-amino-4-methylthiophen-2-carboxylate 2-carboxylate, 3-amino, 4-methyl C₈H₉NO₂S 183.23 Pharmaceutical synthesis (e.g., articaine precursor)
Tetrahydro-thiophene-3-carboxylic acid Saturated thiophene ring, 3-carboxylic acid C₅H₈O₂S 132.18 Intermediate in agrochemical synthesis
2-(Hydroxymethyl)thiophene-3-carboxylic acid 3-carboxylic acid, 2-hydroxymethyl C₆H₆O₃S 158.18 Polymer chemistry, ligand design
5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid 3-carboxylic acid, 5-sulfamoyl C₁₂H₁₈N₂O₄S₂ 289.37 Specialty chemical for medicinal chemistry

Electronic and Reactivity Differences

  • Electronic Effects: Methyl groups in this compound enhance electron density at the thiophene ring, improving π-conjugation for optoelectronic applications . In contrast, amino groups in methyl-3-amino-4-methylthiophen-2-carboxylate introduce electron-donating effects, altering reactivity in nucleophilic substitutions .
  • Ring Saturation : Tetrahydro-thiophene-3-carboxylic acid (saturated ring) exhibits reduced aromaticity, making it less stable under oxidative conditions compared to aromatic analogs .
  • Functional Group Positioning: Carboxylic acid at the 3-position (vs. 2-position in methyl-3-amino derivatives) significantly impacts intermolecular interactions, such as hydrogen bonding in crystal structures .

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